molecular formula C22H18Mg B14290334 Magnesium bis[(naphthalen-1-yl)methanide] CAS No. 113279-89-3

Magnesium bis[(naphthalen-1-yl)methanide]

Katalognummer: B14290334
CAS-Nummer: 113279-89-3
Molekulargewicht: 306.7 g/mol
InChI-Schlüssel: YWDKRLOQQMCBHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Magnesium bis[(naphthalen-1-yl)methanide] is an organomagnesium compound that features a magnesium atom bonded to two naphthalen-1-ylmethanide ligands. This compound is of interest due to its unique structure and reactivity, which make it useful in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium bis[(naphthalen-1-yl)methanide] can be synthesized through the reaction of magnesium with naphthalen-1-ylmethanide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for magnesium bis[(naphthalen-1-yl)methanide] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium bis[(naphthalen-1-yl)methanide] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with magnesium bis[(naphthalen-1-yl)methanide] include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in solvents like THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving magnesium bis[(naphthalen-1-yl)methanide] depend on the specific reactants used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce substituted naphthalenes .

Wirkmechanismus

The mechanism by which magnesium bis[(naphthalen-1-yl)methanide] exerts its effects involves the transfer of electrons from the magnesium center to the reactants. This electron transfer facilitates the reduction or substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Magnesium bis(phenylmethanide): Similar in structure but with phenyl groups instead of naphthalen-1-yl groups.

    Magnesium bis[(2-naphthyl)methanide]: Similar but with the naphthyl group in the 2-position instead of the 1-position.

Uniqueness

Magnesium bis[(naphthalen-1-yl)methanide] is unique due to the presence of the naphthalen-1-yl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .

Eigenschaften

CAS-Nummer

113279-89-3

Molekularformel

C22H18Mg

Molekulargewicht

306.7 g/mol

InChI

InChI=1S/2C11H9.Mg/c2*1-9-5-4-7-10-6-2-3-8-11(9)10;/h2*2-8H,1H2;/q2*-1;+2

InChI-Schlüssel

YWDKRLOQQMCBHN-UHFFFAOYSA-N

Kanonische SMILES

[CH2-]C1=CC=CC2=CC=CC=C12.[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.